Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-

Description

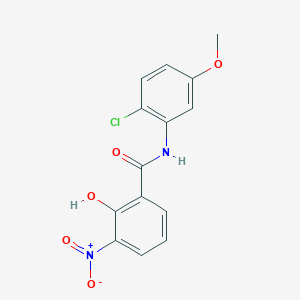

The compound "Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-" (hereafter referred to as the target compound) is a substituted benzamide derivative featuring a 2-hydroxy-3-nitrobenzamide core and an N-linked 2-chloro-5-methoxyphenyl group. Its molecular formula is inferred as C₁₄H₁₁ClN₂O₅, with a molar mass of approximately 322.70 g/mol (calculated based on structural analogs) . Limited direct data on this compound are available in the provided evidence, necessitating comparisons with structurally related benzamides.

Properties

CAS No. |

646989-33-5 |

|---|---|

Molecular Formula |

C14H11ClN2O5 |

Molecular Weight |

322.70 g/mol |

IUPAC Name |

N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O5/c1-22-8-5-6-10(15)11(7-8)16-14(19)9-3-2-4-12(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19) |

InChI Key |

IWDHVHNNXBHUEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- can be achieved through various methods, primarily involving the functionalization of starting materials such as benzoic acids or their derivatives. Below are detailed methodologies based on the literature.

Method A: Acylation of Amine Precursors

Reagents :

- 2-Chloro-5-methoxybenzoic acid

- Ammonia or amine derivatives

- Thionyl chloride (as an activating agent)

- Solvents: Toluene or dichloromethane

-

- Dissolve 2-chloro-5-methoxybenzoic acid in toluene.

- Add thionyl chloride dropwise while stirring at room temperature for 1 hour.

- Reflux the mixture for several hours to ensure complete conversion to the acid chloride.

- Cool the reaction mixture and add a solution of ammonia or appropriate amine in dichloromethane.

- Stir at room temperature for 3 hours, then filter and wash the precipitate with water.

Yield : Typically yields around 70-80% based on the purity of starting materials.

Method B: Nitro Group Introduction

Reagents :

- 2-Chloro-5-methoxybenzamide (from Method A)

- Nitric acid and sulfuric acid (for nitration)

- Ice bath for temperature control

-

- Dissolve the benzamide in a mixture of concentrated nitric and sulfuric acids.

- Maintain the temperature below 10°C during the addition to control the reaction rate.

- After completion, pour the reaction mixture into ice-cold water to precipitate the product.

- Filter and purify by recrystallization from ethanol.

Yield : Approximately 60% with careful temperature control during nitration.

Comparative Analysis of Preparation Methods

The following table summarizes the various methods discussed, including their key features:

| Method | Key Reagents | Temperature Control | Yield (%) | Comments |

|---|---|---|---|---|

| A | Thionyl chloride, Amine | Room Temp / Reflux | 70-80 | Effective for initial benzamide formation |

| B | Nitric/Sulfuric acids | Ice bath | 60 | Critical for introducing nitro group |

Research Findings and Considerations

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce environmental impact:

Catalysis : The use of catalytic systems has been explored to enhance reaction rates and selectivity in both acylation and nitration processes.

Green Chemistry Approaches : Alternative solvents and reaction conditions that minimize waste and toxicity are being investigated, aligning with modern sustainable practices in chemical synthesis.

Chemical Reactions Analysis

Substitution Reactions

The chloro and nitro groups in the molecule are prime sites for nucleophilic substitution.

Chloro Group Reactivity

-

The chloro substituent at position 5 on the phenyl ring can undergo nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reagents/Conditions : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Product : Methoxy group replaces the chloro group, forming N-(2-methoxy-5-methoxyphenyl)-2-hydroxy-3-nitrobenzamide.

-

Nitro Group Reactivity

Table 1: Substitution Reactions

| Reaction Site | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chloro (C5) | NaOMe, DMSO, 80°C | Methoxy substitution | |

| Nitro (C3) | H₂SO₄/HNO₃ (nitration) | Further nitration (unlikely due to steric hindrance) | , |

Reduction Reactions

The nitro group is highly susceptible to reduction, forming amine derivatives.

Nitro to Amine Conversion

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol.

-

Product : N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-aminobenzamide.

Table 2: Reduction Reactions

| Starting Group | Reagents/Conditions | Product | Biological Relevance |

|---|---|---|---|

| Nitro (C3) | H₂/Pd-C, EtOH, 25°C | Amine derivative | Enhanced solubility and activity |

Acetylation of Hydroxy Group

The hydroxy group at position 2 can be acetylated to protect it during synthetic modifications.

Acetylation Reaction

-

Reagents/Conditions : Acetic anhydride (Ac₂O) in pyridine at room temperature.

-

Product : N-(2-chloro-5-methoxyphenyl)-2-acetoxy-3-nitrobenzamide.

Oxidative Transformations

The hydroxy group can undergo oxidation under specific conditions.

Oxidation to Quinone

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of a quinone derivative, altering redox properties.

Stability and By-Product Formation

-

Hydrolysis of Methoxy Group : Under strongly acidic conditions (e.g., HBr/AcOH), the methoxy group may demethylate to form a phenolic derivative.

-

Nitro Group Stability : The nitro group resists hydrolysis but may decompose under prolonged UV exposure, generating reactive oxygen species .

Comparative Reactivity

Compared to analogs:

-

The methoxy group at position 5 deactivates the ring, reducing electrophilic substitution rates versus unsubstituted benzamides.

-

The hydroxy group at position 2 enhances hydrogen-bonding interactions, influencing solubility and reaction kinetics .

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

Benzamide derivatives are often investigated for their pharmacological properties. The specific compound N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- has been studied for:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The presence of the nitro and hydroxy groups may enhance the compound's interaction with biological targets involved in cancer progression .

- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its structural features could allow it to interfere with microbial metabolism or cell wall synthesis .

Biological Studies

The compound has potential applications in biological research:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which is crucial in drug design. For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy .

- Mechanistic Studies : Understanding how this compound interacts at the molecular level can provide insights into its mechanism of action, potentially leading to the development of more effective therapeutic agents .

Industrial Applications

In addition to its medicinal uses, Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- can be utilized in various industrial contexts:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups can be modified to create derivatives with tailored properties for specific applications .

- Dyes and Pigments : This compound may be explored as an intermediate in the production of dyes, contributing to the development of new colorants with enhanced stability and performance .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzamide derivatives against human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of benzamide derivatives demonstrated that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional group positioning in determining biological activity .

Mechanism of Action

The mechanism of action of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key functional groups include:

- 3-Nitro group : Electron-withdrawing nature may reduce electron density on the aromatic ring, influencing reactivity and binding interactions.

- N-(2-chloro-5-methoxyphenyl) : Chloro and methoxy substituents contribute to steric effects and lipophilicity.

Comparisons with analogs are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Physicochemical Properties

- Hydrogen Bonding : The target compound’s 2-hydroxy and nitro groups facilitate hydrogen-bonding networks, as observed in benzamide crystals . In contrast, the fluorinated analog (CAS 439144-72-6) likely exhibits weaker hydrogen bonding due to electron-withdrawing fluorine atoms.

- Lipophilicity : The trifluoromethyl group in CAS 439144-72-6 significantly increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s methoxy group may balance hydrophilicity and lipophilicity.

Biological Activity

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- (CAS Number: 100622-86-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11ClN2O5

- Molecular Weight : 322.70 g/mol

- Chemical Structure : The compound features a benzamide structure with specific substitutions that may influence its biological activity.

Biological Activity Overview

Benzamide derivatives have been studied for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound has shown promise in several areas:

- Anticancer Activity : Research indicates that benzamide derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain nitro-substituted benzamides exhibited cytotoxic effects against various cancer cell lines through the activation of apoptotic pathways .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against several strains of bacteria. In vitro studies revealed that it inhibits bacterial growth, suggesting potential as an antimicrobial agent .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzamide derivatives, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms by which benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-, exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : Evidence suggests that this compound can activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death.

- Modulation of Gene Expression : It may affect the expression levels of genes related to cell proliferation and apoptosis.

Table 1: Biological Activities of Benzamide Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Table 2: Case Studies on Benzamide Derivatives

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the effects of various benzamide derivatives on human cancer cell lines. The results indicated that the nitro group significantly enhanced cytotoxicity compared to non-nitro analogs .

- Antimicrobial Research : Another research effort assessed the antibacterial activity of benzamide derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted a strong correlation between structural modifications and increased antimicrobial efficacy .

- Inflammation Model : In an animal model for inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, supporting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-?

- Methodological Answer : The synthesis typically involves multi-step functionalization. For example:

Amide bond formation : Reacting 2-chloro-5-methoxyaniline with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in DCM) .

Nitration : Introducing the nitro group at position 3 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures.

Hydroxylation : Selective oxidation or hydrolysis of a protected hydroxyl group (e.g., methoxy to hydroxy via demethylation with BBr₃).

Critical Note : Optimize reaction conditions to avoid over-nitration or dechlorination .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Key parameters include hydrogen bond geometry and torsion angles .

- Employ ORTEP-3 for visualizing thermal ellipsoids and molecular packing. The hydroxyl and nitro groups often participate in hydrogen-bonded networks, influencing crystal stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Analyze and spectra to confirm substitution patterns (e.g., methoxy at C5, nitro at C3). Aromatic protons adjacent to electron-withdrawing groups (nitro) show downfield shifts .

- IR : Identify O–H (3200–3500 cm), C=O (amide I band, ~1650 cm), and NO (asymmetric stretch, ~1520 cm) .

- MS : Confirm molecular weight via ESI-MS; fragmentation patterns help validate the nitro and chloro substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity in related benzamide derivatives?

- Methodological Answer :

- Case Study : Replace the methoxy group with sulfonamide (as in ) to enhance solubility and target affinity.

- SAR Analysis : Nitro groups at position 3 improve electron-deficient character, potentially enhancing DNA intercalation or kinase inhibition. Chloro substituents at position 2 increase lipophilicity, affecting membrane permeability .

- Experimental Design : Synthesize analogs (e.g., replacing nitro with cyano) and test against cancer cell lines (e.g., MCF-7) to correlate substituent effects with IC values .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. The nitro group may form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .

- QSAR : Develop a model using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, incubation time).

- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay reproducibility.

- Meta-Analysis : Compare data from (anti-cancer) and (anti-viral) to identify context-dependent activity .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., as motifs).

- Thermal Stability : Correlate melting points with hydrogen-bond density. Stronger networks (e.g., bifurcated bonds) reduce lattice flexibility and increase melting points .

Industrial & Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.